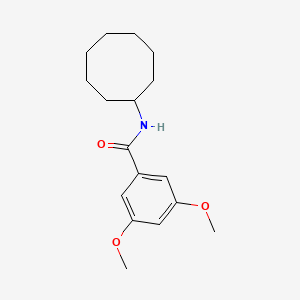

N-cyclooctyl-3,5-dimethoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds similar to N-cyclooctyl-3,5-dimethoxybenzamide often involves acylation reactions and is characterized using techniques like NMR and elemental analysis. For instance, a related compound, N-3-hydroxyphenyl-4-methoxybenzamide, was prepared via the acylation of 3-aminophenol and 4-metoxybenzoylchloride in THF (Karabulut et al., 2014).

Molecular Structure Analysis

The molecular structure of such compounds is often determined by X-ray diffraction and DFT calculations. The study of N-3-hydroxyphenyl-4-methoxybenzamide revealed insights into the influence of intermolecular interactions like dimerization and crystal packing on molecular geometry (Karabulut et al., 2014).

Chemical Reactions and Properties

Compounds like N-cyclooctyl-3,5-dimethoxybenzamide can undergo various chemical reactions. For instance, the synthesis of related compounds involves reactions like displacement, coupling, and reduction processes (Dischino et al., 1999).

Physical Properties Analysis

Physical properties such as crystallization, bond lengths, angles, and dihedral angles are critical in understanding these compounds. The aforementioned N-3-hydroxyphenyl-4-methoxybenzamide study provides an example, where X-ray crystallographic data was essential (Karabulut et al., 2014).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are influenced by molecular structure and intermolecular interactions. In the case of N-3-hydroxyphenyl-4-methoxybenzamide, dimerization and crystal packing were found to significantly impact the rotational conformation of aromatic rings (Karabulut et al., 2014).

Aplicaciones Científicas De Investigación

Synthetic Opioids Research : Elliott, Brandt, and Smith (2016) discuss synthetic opioids' development, highlighting the search for alternatives to opium-based derivatives. They note the challenges posed by new psychoactive substances (NPS) like synthetic opioids, which emerge in the market and are associated with adverse effects. This paper provides insight into the systematic evaluation of new drug candidates, including their side-effect profiles, which is relevant for understanding the context in which compounds like N-cyclooctyl-3,5-dimethoxybenzamide might be researched (Elliott, Brandt, & Smith, 2016).

Antitumor Agents : Palmer et al. (1996) explore the synthesis and hypoxic cell cytotoxicity of regioisomers of hypoxia-selective cytotoxins. Their research into novel hypoxia-selective cytotoxins contributes to the broader field of antitumor agent development, where compounds like N-cyclooctyl-3,5-dimethoxybenzamide could potentially find application (Palmer et al., 1996).

Vascular Smooth Muscle Research : Xue et al. (1987) examine the effects of cyclosporine on vascular smooth muscle, contributing to understanding how certain compounds can induce contraction in vascular smooth muscle. This area of research might be relevant for studying the effects of similar compounds, including N-cyclooctyl-3,5-dimethoxybenzamide, on vascular tissues (Xue et al., 1987).

Dopamine Blocking Agent Research : Jarboe et al. (1978) detail the synthesis of a compound that acts as a peripheral dopamine blocking agent. Such research is significant in the context of neurological disorders and might guide the study of N-cyclooctyl-3,5-dimethoxybenzamide in similar applications (Jarboe et al., 1978).

Cellular Proliferation Assessment in Tumors : Dehdashti et al. (2013) discuss using a cellular proliferative marker in PET imaging for evaluating tumor proliferation. The study of compounds like N-cyclooctyl-3,5-dimethoxybenzamide in similar contexts could provide insights into their potential role in oncology and diagnostic imaging (Dehdashti et al., 2013).

Propiedades

IUPAC Name |

N-cyclooctyl-3,5-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO3/c1-20-15-10-13(11-16(12-15)21-2)17(19)18-14-8-6-4-3-5-7-9-14/h10-12,14H,3-9H2,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAAFEICINCLNRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NC2CCCCCCC2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

8.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49669126 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-cyclooctyl-3,5-dimethoxybenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(cyanomethyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B5540676.png)

![5-ethyl-4-[(3-phenoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5540685.png)

![4-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]thiomorpholine](/img/structure/B5540688.png)

![2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-1-(4-fluorophenyl)ethanone](/img/structure/B5540690.png)

![1-{4-[4-(1-naphthylmethyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5540698.png)

![N-(4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide](/img/structure/B5540705.png)

![2-[({1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-4-piperidinyl}oxy)methyl]pyridine](/img/structure/B5540712.png)

![1-methyl-2-[5-(1-piperidinylmethyl)-2-furyl]-1H-benzimidazole](/img/structure/B5540729.png)

![(1S*,5R*)-3-(1-benzofuran-2-ylmethyl)-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5540742.png)

![[(3R*,4R*)-4-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]methyl}-1-(2-furoyl)-3-pyrrolidinyl]methanol](/img/structure/B5540753.png)